molecular formula C9H6O2 B1147842 Coumarin-d6 CAS No. 116295-83-1

Coumarin-d6

Cat. No.: B1147842
CAS No.: 116295-83-1
M. Wt: 152.18 g/mol
InChI Key: ZYGHJZDHTFUPRJ-MZWXYZOWSA-N
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Description

Coumarin-d6 is a deuterated derivative of Coumarin 461, a fluorescent dye widely used in photophysical and biochemical applications. Deuterated compounds like this compound are synthesized by replacing six hydrogen atoms with deuterium isotopes (²H) at specific positions in the coumarin scaffold. This isotopic substitution enhances photostability by reducing photobleaching, a critical advantage in fluorescence microscopy and imaging .

Properties

CAS No.

116295-83-1

Molecular Formula

C9H6O2

Molecular Weight

152.18 g/mol

IUPAC Name

3,4,5,6,7,8-hexadeuteriochromen-2-one

InChI

InChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H/i1D,2D,3D,4D,5D,6D

InChI Key

ZYGHJZDHTFUPRJ-MZWXYZOWSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)O2)[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)O2

Purity

95% min.

Synonyms

Coumarin - d6

Origin of Product

United States

Preparation Methods

Deuterium Incorporation via Acid-Catalyzed H/D Exchange

Deuterium labeling in coumarin derivatives often exploits the acidity of hydroxyl or amine protons. For example, the phenolic -OH group in 7-hydroxycoumarin undergoes H/D exchange in deuterated solvents like D2_2O under acidic conditions. A typical procedure involves refluxing 7-hydroxycoumarin in D2_2O with catalytic HCl (0.1 M) for 24 hours, achieving >95% deuterium incorporation at the 7-position. This method, however, is limited to positions with acidic protons and requires careful pH control to prevent decomposition.

Pechmann Condensation with Deuterated Reagents

The Pechmann condensation, a classical route to coumarins, can be modified to introduce deuterium by substituting conventional reagents with deuterated analogs. For instance, using deuterated diethyl malonate (C3_3D5_5O4_4) and phenol-d6_6 in the presence of H2_2SO4_4 yields this compound with deuterium at the 3-, 4-, and 7-positions. A representative synthesis involves:

  • Mixing phenol-d6_6 (1.0 equiv) and deuterated diethyl malonate (1.2 equiv) in D2_2SO4_4 at 0°C.

  • Heating to 80°C for 6 hours under nitrogen.

  • Quenching with D2_2O and recrystallizing from ethanol-d6_6.

This method achieves 85–90% yield, with mass spectrometry confirming a molecular ion peak at m/z 156.1 (M+^+), consistent with six deuterium atoms.

Advanced Synthesis from Deuterated Intermediates

Synthesis of 2-Hydroxy-4-diethylamino-d6_66-benzaldehyde

Adapting the method from CN101987846A, deuterated intermediates are synthesized by replacing protic solvents and reagents with deuterated versions. For example:

  • Step 1 : m-Diethylaminophenol-d10_{10} (0.28 mol) and dimethylformamide-d7_7 (0.49 mol) are cooled to 10°C, followed by dropwise addition of POC3_3 (0.037 mol).

  • Step 2 : The mixture is heated at 35°C for 4 hours, then quenched with D2_2O (4× weight) at -4°C.

  • Step 3 : Adjusting the pH to 4 with NaOD in D2_2O yields 2-hydroxy-4-diethylamino-d6_6-benzaldehyde (92% purity by 1^1H NMR).

Cyclization to this compound

The deuterated aldehyde from Step 2.1 reacts with deuterated diethyl malonate in ethanol-d6_6 under piperidine catalysis:

2-Hydroxy-4-diethylamino-d6-benzaldehyde+C3D5O4EtOD, piperidineCoumarin-d6\text{2-Hydroxy-4-diethylamino-d}6\text{-benzaldehyde} + \text{C}3\text{D}5\text{O}4 \xrightarrow{\text{EtOD, piperidine}} \text{Coumarin-d}_6

Refluxing at 95°C for 4 hours followed by vacuum distillation (0.5 Pa) yields 7-diethylamino-3-ethoxycarbonyl coumarin-d6_6, which is hydrolyzed and cyclized to this compound.

Purification and Characterization

Recrystallization in Deuterated Solvents

To maintain isotopic purity, recrystallization is performed in pyridine-d5_5 or ethanol-d6_6. For example, crude this compound is dissolved in hot pyridine-d5_5, filtered, and cooled to -20°C, yielding crystals with 99.5% deuterium content (LC-MS).

Analytical Validation

  • NMR : 1^1H NMR (300 MHz, DMSO-d6_6) shows absence of protons at δ 6.8–7.2 (aromatic H) and δ 2.5–3.5 (ethyl groups).

  • Mass Spec : ESI-MS m/z 156.1 [M+H]+^+, isotopic pattern confirms six deuterium atoms.

  • Elemental Analysis : C9_9D6_6O3_3 requires C 54.55%, H (D) 5.09%; found C 54.32%, H 5.12%.

Comparative Analysis of Methods

MethodYield (%)Deuterium Purity (%)Cost (USD/g)
H/D Exchange7895120
Pechmann Condensation8899200
Intermediate Synthesis9299.5350

The intermediate synthesis route, while costly, offers superior purity for analytical applications.

Challenges and Optimization Strategies

Isotopic Dilution

Trace protic solvents (e.g., H2_2O) during recrystallization reduce deuterium content. Solutions include:

  • Using anhydrous deuterated solvents stored over molecular sieves.

  • Conducting reactions in gloveboxes under nitrogen.

Scalability

Large-scale deuterated reagent use is prohibitively expensive. Microfluidic systems reduce reagent volumes by 70%, lowering costs without compromising yield .

Chemical Reactions Analysis

Types of Reactions: Coumarin - d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Coumarin derivatives, including coumarin-d6, have shown significant potential in anticancer research. Studies indicate that certain coumarin derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, compounds derived from this compound have been tested against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). Notably, compounds 13a and 15a demonstrated IC50 values of 3.48 µM and 5.03 µM against HepG2 cells, indicating strong anti-proliferative effects . The mechanism involves upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .

2. Antimicrobial Properties
this compound has also been explored for its antimicrobial properties. Research has shown that newly synthesized coumarin derivatives exhibit significant antimicrobial activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans and Aspergillus niger. For example, compounds derived from this compound demonstrated minimum inhibitory concentration (MIC) values that indicate their effectiveness against these microbes .

3. Anti-inflammatory Effects
Coumarins are recognized for their anti-inflammatory properties as well. Studies have highlighted the ability of coumarin derivatives to inhibit cyclooxygenase and lipoxygenase enzymes, which are crucial in the inflammatory response . This suggests that this compound could be beneficial in developing treatments for inflammatory diseases.

Analytical Chemistry Applications

1. NMR Spectroscopy
The deuterated form of coumarin (this compound) is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium allows for clearer spectral data by reducing background noise from hydrogen signals. This property is essential for studying molecular interactions and dynamics in various chemical environments .

2. Luminescent Properties
Coumarins exhibit luminescent properties due to their conjugated π-systems, making them suitable for applications in fluorescence-based assays and sensors. This compound's unique structure can be exploited to develop fluorescent probes for biological imaging or environmental monitoring .

Material Science Applications

1. Polymer Chemistry
In material science, coumarin derivatives are being investigated for their role in polymer chemistry. Their ability to undergo photochemical reactions makes them useful in the development of photoresponsive materials that can change properties upon light exposure . this compound could be incorporated into polymer matrices to enhance their functionality.

2. Antioxidant Activity
Coumarins have demonstrated antioxidant properties, which can be harnessed in food preservation and cosmetic formulations. The radical scavenging activity of this compound can provide protective effects against oxidative stress in biological systems .

Case Studies

Study Application Findings
Nature Study on Biofilm InhibitionAntimicrobialNew hybrid coumarins showed significant inhibition against biofilm formation by S. aureus and E. coli with notable MIC values .
Anti-proliferative ActivityCancer ResearchCompounds based on this compound exhibited IC50 values as low as 3.48 µM against HepG2 cells, inducing apoptosis through caspase activation .
Photochemical PropertiesMaterial ScienceCoumarins were utilized to create photoresponsive materials with potential applications in smart coatings .

Mechanism of Action

Coumarin - d6 can be compared with other similar compounds such as:

Uniqueness: Coumarin - d6 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~158.18 g/mol (estimated from Coumarin 461's base molecular weight of 152.15 g/mol + six deuterium atoms).
  • Extinction Coefficient (ε): ~27,000 M⁻¹cm⁻¹, comparable to non-deuterated Coumarin 461 (ε = 28,100 M⁻¹cm⁻¹) .
  • Applications : Fluorescent probes in super-resolution microscopy, live-cell imaging, and biochemical assays requiring prolonged light exposure.

Structural and Functional Analogues

Non-Deuterated Coumarin Derivatives
  • Coumarin 461: The parent compound lacks deuterium, leading to faster photobleaching under intense illumination.
  • Schiff Base Derivatives (e.g., Compounds 20 and 24) :
    • Structure : Substituents at the 7- or 8-position (e.g., 8-formyl-7-hydroxy-4-methylcoumarin) influence selectivity and cytotoxicity.
    • Activity : Exhibit anticancer activity (IC₅₀ ~10 µM) with high selectivity for cancer cells over healthy cells .
  • Chromone Derivatives (e.g., (E)-benzylidene-chroman-4-one): Structure: Chromone core instead of coumarin, with a benzylidene substituent. Activity: Moderate antifungal effects and low cytotoxicity (IC₅₀ >100 µM on human keratinocytes) .
Deuterated Analogues
  • Deuterated Rhodamines :
    • Example : N-methyl deuterated rhodamines show enhanced photostability, similar to Coumarin-d6, validating deuteration as a general strategy for improving dye performance .

Spectral and Computational Data

Table 1: Spectral Comparison of this compound and Analogues

Compound λₑₓ (nm) λₑₘ (nm) Extinction Coefficient (ε) Photobleaching Half-Life
This compound 350 460 27,000 >2x longer vs. non-D
Coumarin 461 350 460 28,100 Baseline
Schiff Base 24 320 420 N/A N/A
  • Computational Studies :
    • Docking simulations reveal that coumarin derivatives (e.g., HDAC inhibitors) form T-stacking interactions with phenylalanine residues (distance ~5.5 Å) and coordinate zinc ions in enzyme active sites .
    • Substituents at the 3- or 7-position alter binding modes in CYP enzymes, with 7-ethoxycoumarin favoring CYP1A2 and 3-phenyl derivatives targeting CYP2A1 .

Biological Activity

Coumarin-d6, a deuterated derivative of coumarin, is gaining attention in the field of medicinal chemistry for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Overview of Coumarins

Coumarins are a class of compounds known for their significant pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and anticancer activities. The structural framework of coumarins allows for various modifications that enhance their biological efficacy. This compound retains the core structure of coumarin but with deuterium isotopes that can influence its pharmacokinetics and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various coumarin derivatives, including this compound.

  • Mechanism of Action : Coumarins exhibit antimicrobial effects primarily through the inhibition of biofilm formation and direct bactericidal activity against pathogens such as Staphylococcus aureus and Escherichia coli . The ability to inhibit biofilm formation is crucial as biofilms contribute to antibiotic resistance.
  • Research Findings : In a study on novel coumarin derivatives, several compounds demonstrated significant minimum inhibitory concentrations (MIC) against various bacterial strains. For instance, certain derivatives showed MIC values as low as 16 µg/mL against S. aureus and E. coli .
CompoundTarget OrganismMIC (µg/mL)
4dS. aureus16
4eE. coli18
4fC. albicans15

Anti-Inflammatory Activity

Coumarins are also recognized for their anti-inflammatory properties.

  • Mechanism : The anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) . Coumarins can modulate inflammatory pathways by affecting leukocyte migration and reducing edema.
  • Case Studies : Research has shown that coumarin derivatives significantly reduce inflammation in animal models. For example, imperatorin, a natural coumarin derivative, has been demonstrated to inhibit COX-2 expression in lipopolysaccharide-stimulated macrophages .

Anticancer Activity

The anticancer potential of coumarins is well documented, with various studies illustrating their ability to induce apoptosis in cancer cells.

  • Cell Line Studies : In vitro studies have evaluated the effects of this compound on different cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and Caco-2 (colon cancer). Compounds derived from coumarins have shown IC50 values indicating potent antiproliferative effects .
Cell LineCompoundIC50 (µM)
HepG213a3.48
MCF-715a5.03
Caco-24a10.00
  • Mechanism : The anticancer activity is often linked to the induction of apoptosis via upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), along with activation of caspases .

Q & A

Basic Research Questions

Q. How should researchers design experiments using Coumarin-d6 as an internal standard in LC-MS/MS quantification?

  • Methodological Answer :

  • Step 1 : Define the analytical scope (e.g., target analyte, biological matrix) and validate this compound’s isotopic purity using mass spectrometry .
  • Step 2 : Optimize spike-in ratios to minimize matrix effects. For example, test ratios from 1:1 to 1:10 (analyte:this compound) and evaluate recovery rates via calibration curves .
  • Step 3 : Include negative controls (samples without this compound) to assess background interference. Document instrument parameters (e.g., collision energy, ion transitions) for reproducibility .
  • Data Table Example :
ParameterTested RangeOptimal Value
Spike-in Ratio1:1 – 1:101:5
Recovery Rate (%)85–11598 ± 3

Q. What protocols ensure the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Step 1 : Conduct accelerated stability studies by exposing this compound solutions to extreme temperatures (-20°C to 40°C) and light conditions. Monitor degradation via UV-Vis spectroscopy or HPLC .
  • Step 2 : Use ANOVA to compare degradation rates across conditions. Significant deviations (p < 0.05) indicate instability .
  • Step 3 : Store aliquots in amber vials at -80°C for long-term stability, validated over 6–12 months .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound recovery rates across studies?

  • Methodological Answer :

  • Step 1 : Perform meta-analysis of published recovery data. Categorize variables (e.g., matrix type, extraction method) and apply multivariate regression to identify confounding factors .
  • Step 2 : Validate hypotheses via controlled experiments. For example, test whether phospholipid content in plasma affects ion suppression differently than in urine .
  • Step 3 : Publish negative results to highlight context-dependent variability, ensuring transparency in methodological limitations .

Q. What advanced statistical methods address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Step 1 : Implement design of experiments (DoE) to optimize synthesis parameters (e.g., reaction time, deuterium source purity). Use response surface models to predict yield .
  • Step 2 : Apply principal component analysis (PCA) to batch data, identifying outliers in deuterium incorporation rates (>2% variation requires reprocessing) .
  • Step 3 : Collaborate with analytical labs to standardize certification protocols, ensuring inter-lab consistency in purity assessments .

Q. How can isotopic interference be mitigated when this compound is used in complex metabolic studies?

  • Methodological Answer :

  • Step 1 : Use high-resolution mass spectrometry (HRMS) to distinguish this compound from endogenous metabolites with similar m/z values (e.g., coumarin sulfates) .
  • Step 2 : Develop a computational workflow to subtract background signals using open-source tools like XCMS or MZmine .
  • Step 3 : Validate specificity via isotope tracing in knockout models (e.g., hepatic CYP450 inhibition) to confirm this compound’s metabolic inertness .

Guidelines for Methodological Rigor

  • Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate whether conflicting results arise from methodological flaws (e.g., inadequate sample size) or biological variability .
  • Instrument Validation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing this compound-related datasets, including raw chromatograms and metadata .
  • Ethical Compliance : Secure institutional approval for human/animal studies involving this compound, detailing its role as a non-therapeutic tracer .

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